molecular formula C11H19NO5Si B12593008 3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione CAS No. 639818-97-6

3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione

Cat. No.: B12593008
CAS No.: 639818-97-6
M. Wt: 273.36 g/mol
InChI Key: NPMVAIQZLTVXHU-UHFFFAOYSA-N
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Description

3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione is a compound that combines the structural features of a pyrrole ring with a trimethoxysilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrole derivative with a trimethoxysilylpropyl reagent. One common method includes the use of copper oxide (CuO) nanoparticles as a catalyst to facilitate the reaction . The reaction conditions often involve mild temperatures and the use of solvents such as water or organic solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts like CuO nanoparticles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trimethoxysilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized pyrrole derivatives .

Scientific Research Applications

3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione involves its ability to form stable bonds with other molecules through its trimethoxysilyl group. This allows it to act as a coupling agent, facilitating the formation of complex structures. The molecular targets and pathways involved include interactions with hydroxyl and carboxyl groups, leading to the formation of covalent bonds that enhance the stability and functionality of the resulting compounds .

Properties

CAS No.

639818-97-6

Molecular Formula

C11H19NO5Si

Molecular Weight

273.36 g/mol

IUPAC Name

3-methyl-1-(3-trimethoxysilylpropyl)pyrrole-2,5-dione

InChI

InChI=1S/C11H19NO5Si/c1-9-8-10(13)12(11(9)14)6-5-7-18(15-2,16-3)17-4/h8H,5-7H2,1-4H3

InChI Key

NPMVAIQZLTVXHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C1=O)CCC[Si](OC)(OC)OC

Origin of Product

United States

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